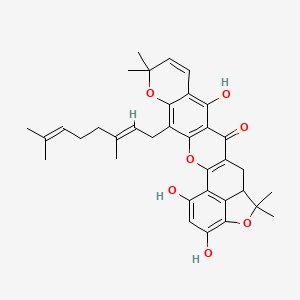

artoindonesianin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H38O7 |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-12,21,23-trihydroxy-8,8,18,18-tetramethyl-3,7,19-trioxahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(24),2(15),4(13),5,9,11,20,22-octaen-14-one |

InChI |

InChI=1S/C35H38O7/c1-17(2)9-8-10-18(3)11-12-20-30-19(13-14-34(4,5)41-30)28(38)27-29(39)21-15-22-25-26(32(21)40-31(20)27)23(36)16-24(37)33(25)42-35(22,6)7/h9,11,13-14,16,22,36-38H,8,10,12,15H2,1-7H3/b18-11+ |

InChI Key |

QBDLPAZRIQKEQK-WOJGMQOQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=C(C3=C1OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C=CC(O2)(C)C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C=CC(O2)(C)C)C)C |

Synonyms |

artoindonesianin A artoindonesianin-A |

Origin of Product |

United States |

Advanced Structural Elucidation Methodologies for Artoindonesianin a

Spectroscopic Approaches for Structural Assignment

Spectroscopic methods form the cornerstone of the structural elucidation of novel natural products like artoindonesianin A. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in piecing together the intricate structure of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the proton and carbon environments, as well as their connectivities, was established. jst.go.jp

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound revealed key signals that provided the initial clues to its structure. Resonances for two methyl groups at δ 1.23 and 1.58 (each 3H, s) and an ABX spin system at δ 2.27, 3.10, and 3.34 were indicative of an isoprenyl moiety at the C-3 position. Further signals suggested the presence of a 2,2-dimethylchromene ring, with two methyl groups appearing at δ 1.38 and 1.39 (each 3H, s) and olefinic protons at δ 5.74 and 6.57 (each 1H, d, J = 10.0 Hz). The spectrum also pointed to the existence of a geranyl group and a pentasubstituted B-ring, the latter evidenced by an aromatic singlet at δ 6.28. A downfield signal at δ 13.70 confirmed the presence of a chelated hydroxyl group. jst.go.jp

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum showed a total of 35 carbon signals, which, in conjunction with mass spectrometry data, pointed towards a tetraprenylated flavonoid structure. A key signal for a carbonyl group was observed at δ 180.2. jst.go.jp

2D-NMR Spectroscopy (HMQC and HMBC): Two-dimensional NMR experiments, specifically Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for the definitive assignment of all proton and carbon signals. jst.go.jpmdpi.com HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations (typically over two to three bonds). These correlations allowed for the unambiguous placement of the various structural fragments, including the substitution pattern on the A and B rings. jst.go.jp For instance, HMBC correlations were used to establish the connectivity between hydroxyl protons and the aromatic rings. jst.go.jp

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 158.3 | |

| 3 | 120.4 | |

| 4 | 180.2 | |

| 5 | 155.0 | |

| 6 | 97.4 | |

| 7 | 157.5 | |

| 8 | 103.5 | |

| 9 | 152.0 | |

| 10 | 103.8 | |

| 1' | 103.1 | |

| 2' | 151.1 | |

| 3' | 104.0 | 6.28 (s) |

| 4' | 140.5 | |

| 5' | 136.2 | |

| 6' | 108.9 | |

| 1'' | 22.1 | 3.34 (m) |

| 2'' | 27.6 | 2.27 (m) |

| 3'' | 37.9 | 3.10 (m) |

| 4'' | 25.8 | 1.58 (s) |

| 5'' | 17.6 | 1.23 (s) |

| 1''' | 115.3 | 5.74 (d, 10.0) |

| 2''' | 127.0 | 6.57 (d, 10.0) |

| 3''' | 77.9 | |

| 4''' | 28.0 | 1.38 (s) |

| 5''' | 28.0 | 1.39 (s) |

| 1'''' | 21.5 | 3.35 (d, 7.0) |

| 2'''' | 121.7 | 5.26 (t, 7.0) |

| 3'''' | 137.9 | |

| 4'''' | 39.7 | 1.97 (m) |

| 5'''' | 26.5 | 1.88 (m) |

| 6'''' | 123.8 | 4.98 (t, 7.0) |

| 7'''' | 131.8 | |

| 8'''' | 25.6 | 1.53 (s) |

| 9'''' | 17.6 | 1.45 (s) |

| 10'''' | 16.0 | 1.79 (s) |

| 5-OH | 13.70 (s) | |

| 2'-OH | 9.83 (s) | |

| 4'-OH | 10.15 (s) |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HR-ESI-MS, Q-TOF-MS, LTQ-Orbitrap-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry was key in establishing its molecular formula.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was initially used to determine the molecular formula of this compound. The analysis yielded an [M+H]⁺ ion at an m/z of 571.2694, which is consistent with the molecular formula C₃₅H₃₈O₇. jst.go.jp This information was fundamental in constraining the possibilities for the compound's structure and was used in conjunction with NMR data to build a complete structural picture.

Modern MS techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), and Linear Trap Quadrupole-Orbitrap Mass Spectrometry (LTQ-Orbitrap-MS) are now commonly employed for the analysis of natural products. nih.gov These "soft" ionization techniques are particularly useful for analyzing large and thermally labile molecules like flavonoids, as they produce intact molecular ions with minimal fragmentation. nih.gov When coupled with tandem mass spectrometry (MS/MS), these methods can provide detailed information about the fragmentation pathways of the molecule, which can be used to confirm the structure and identify substructural motifs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound showed characteristic absorption bands for hydroxyl groups, a conjugated carbonyl group, and benzene (B151609) rings. jst.go.jp The specific absorption bands were observed at 3388 (hydroxyl), 1649 (conjugated carbonyl), 1606, 1548, and 1475 cm⁻¹ (benzene ring). jst.go.jp This data confirmed the presence of key functional groups that are characteristic of a flavonoid scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, recorded in methanol, displayed absorption maxima (λmax) at 278, 305 (shoulder), and 355 nm. jst.go.jp This absorption pattern is consistent with a flavone-type structure, which typically exhibits two major absorption bands in the UV-Vis region. These bands arise from the electronic transitions within the cinnamoyl (Band I, ~300-380 nm) and benzoyl (Band II, ~240-280 nm) systems of the flavonoid skeleton.

Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| HR-FAB-MS | [M+H]⁺ m/z 571.2694 (C₃₅H₃₈O₇) |

| IR (cm⁻¹) | 3388, 1649, 1606, 1548, 1475 |

| UV-Vis (MeOH, λmax, nm) | 278, 305 (sh), 355 |

Chiroptical Methods for Stereochemical Determination (e.g., CD Spectroscopy)

While the planar structure of this compound was determined by the spectroscopic methods detailed above, the molecule contains stereocenters, the absolute configuration of which requires specialized techniques. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are powerful tools for determining the stereochemistry of chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting CD spectrum provides information about the spatial arrangement of atoms and can be used to assign the absolute configuration of stereogenic centers. For flavonoids, the Cotton effects observed in the CD spectrum, particularly those arising from π→π* transitions, can be correlated with the stereochemistry at specific positions, such as the C-2 position in flavanones. jst.go.jp While specific CD data for this compound has not been reported, this technique has been successfully applied to determine the absolute configuration of other prenylated flavonoids. acs.org For instance, the absolute configuration of new prenylated flavonoids from Helminthostachys zeylanica was determined using CD spectroscopic analysis. jst.go.jp

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry has emerged as a valuable tool to complement experimental data in the structural elucidation of natural products. nih.gov Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties, including NMR chemical shifts, and to predict the most stable conformation of a molecule.

For complex molecules like this compound, computational methods can be used to:

Confirm structural assignments: By calculating the NMR chemical shifts for a proposed structure and comparing them to the experimental data, the correctness of the structural assignment can be verified. mjcce.org.mk

Predict stereochemistry: The calculation of theoretical CD spectra for different possible stereoisomers and comparison with the experimental CD spectrum can aid in the assignment of the absolute configuration. nih.gov

Analyze conformational preferences: Computational models can provide insights into the three-dimensional structure and flexibility of the molecule. nih.gov

While specific computational studies on this compound are not extensively reported in the literature, the application of these methods to other flavonoids has demonstrated their utility in structural confirmation and analysis. nih.govmjcce.org.mk For example, DFT calculations have been used to study the structure-activity relationships of various flavones and flavonols. mdpi.com An in silico molecular docking study has also been conducted on this compound to predict its potential as a dipeptidyl peptidase IV inhibitor. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Artoindonesianin a

Elucidation of Prenylation in Flavonoid Biosynthesis

The addition of one or more prenyl groups—typically 5-carbon dimethylallyl or 10-carbon geranyl units—to a flavonoid core is a critical modification that significantly enhances the structural diversity and biological activity of these compounds. nih.govnih.gov This reaction, known as prenylation, is catalyzed by a class of enzymes called prenyltransferases (PTs). nih.govnih.gov These enzymes facilitate the coupling of two major metabolic pathways: the shikimate-acetate pathway, which produces the flavonoid skeleton, and the isoprenoid pathway, which supplies the prenyl donor, usually dimethylallyl diphosphate (B83284) (DMAPP) or geranyl diphosphate (GPP). nih.govkyoto-u.ac.jp

For many years, the genes encoding flavonoid PTs remained elusive due to the membrane-bound nature of these enzymes, which complicated their isolation and characterization. kyoto-u.ac.jp A significant breakthrough came with the identification of SfN8DT-1 from Sophora flavescens, the first flavonoid prenyltransferase gene to be characterized. nih.govkyoto-u.ac.jp This enzyme is responsible for catalyzing the attachment of a dimethylallyl group to the 8-position of the flavanone (B1672756) naringenin (B18129). kyoto-u.ac.jp Subsequent research has led to the identification of several other flavonoid PTs, particularly from the Leguminosae family. frontiersin.org

Phylogenetic analyses have revealed that flavonoid prenyltransferases likely evolved from prenyltransferases involved in primary metabolism, such as those responsible for the biosynthesis of vitamin E and plastoquinone. nih.govkyoto-u.ac.jp These enzymes are typically localized to the plastids or the endoplasmic reticulum and often exhibit strict specificity for both the flavonoid acceptor and the prenyl donor. kyoto-u.ac.jpfrontiersin.org The reaction mechanism is an electrophilic substitution, specifically a Friedel-Crafts alkylation, on the electron-rich aromatic rings of the flavonoid scaffold. nih.govfrontiersin.org The diversity of prenylated flavonoids arises from variations in the position of prenylation on the flavonoid core, the length of the prenyl chain, and subsequent modifications like cyclization and hydroxylation. kyoto-u.ac.jp

Proposed Enzymatic Steps in Artoindonesianin A Biogenesis

The biogenesis of this compound, like other prenylated flavonoids, begins with the formation of a C₆-C₃-C₆ flavonoid skeleton. nih.gov This process starts with L-phenylalanine or L-tyrosine, which are converted through a series of enzymatic steps to produce 4-coumaroyl-CoA. nih.govnih.gov The enzyme chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.gov This chalcone is subsequently isomerized by chalcone flavanone isomerase (CHI) to yield naringenin, a key flavanone intermediate that serves as the precursor for a wide array of flavonoids. nih.gov

The specific structural features of this compound, which was first isolated from the root of Artocarpus champeden, suggest a series of subsequent modifications to the basic flavone (B191248) structure. nih.gov The biosynthesis of flavonoids in Artocarpus species is noted for producing unique structures, often involving isoprenoid substitutions at the C-3 position and specific oxygenation patterns on the B-ring. researchgate.net The formation of the dihydrobenzoxanthone skeleton, a characteristic feature of many Artocarpus flavonoids, involves a C-C linkage between a prenyl group at C-3 and the C-6' position of the B-ring. mdpi.comunram.ac.id

While the precise enzymatic sequence for this compound has not been fully elucidated, it is proposed to involve the following key steps:

Formation of a Flavone Core : The naringenin precursor is likely converted to a flavone, such as apigenin.

Prenylation : A prenyltransferase enzyme catalyzes the addition of a prenyl group (derived from DMAPP) to the flavone backbone. nih.gov

Cyclization and Rearrangement : The prenyl side chain undergoes intramolecular cyclization and rearrangement to form the complex ring system characteristic of this compound. This may involve the formation of a pyran ring through closure between a hydroxyl group and the prenyl moiety. acs.org

The table below outlines the general enzymatic steps leading to prenylated flavonoids.

| Step | Precursor(s) | Key Enzyme Class | Product |

| Flavonoid Skeleton Formation | L-Phenylalanine/L-Tyrosine, Malonyl-CoA | Phenylalanine ammonia (B1221849) lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), Chalcone synthase (CHS) | Naringenin Chalcone |

| Isomerization | Naringenin Chalcone | Chalcone flavanone isomerase (CHI) | Naringenin (a flavanone) |

| Flavone Synthesis | Flavanone | Flavone synthase (FNS) | Flavone (e.g., Apigenin) |

| Prenylation | Flavone, DMAPP/GPP | Prenyltransferase (PT) | Prenylated Flavone |

| Tailoring/Modification | Prenylated Flavone | Oxidoreductases, Cyclases | Modified Prenylated Flavone (e.g., this compound) |

This table presents a generalized pathway; specific enzymes and intermediates for this compound are still under investigation.

Genetic Basis and Regulation of Biosynthetic Enzymes

The production of prenylated flavonoids like this compound is tightly regulated at the genetic level. nih.gov The expression of the genes encoding the biosynthetic enzymes is often specific to certain tissues or developmental stages and can be induced by environmental stressors such as pathogens. nih.govnih.gov For instance, the expression of the Sophora flavescens prenyltransferase gene SfN8DT-1 is strictly confined to the root bark, which is where the corresponding prenylated flavonoids accumulate in the plant. nih.gov

The biosynthesis of the flavonoid backbone and the isoprenoid precursors are controlled by distinct sets of genes. nih.govmdpi.com The genes for the flavonoid pathway, such as CHS, CHI, and PAL, are well-characterized and often coordinately regulated by transcription factors. nih.gov Similarly, the isoprenoid pathway, which provides the DMAPP prenyl donor, is also under strict genetic control. mdpi.com

The key regulatory point for the biosynthesis of this compound is the expression and activity of the specific prenyltransferase responsible for its formation. nih.gov The identification of PT genes, such as SfN8DT-1 from Sophora and LaPT1 from white lupin, has provided valuable sequence information that can be used to search for homologous genes in Artocarpus species. kyoto-u.ac.jpfrontiersin.org These PT genes are part of a larger family of membrane-bound enzymes that show evolutionary relationships to those involved in primary metabolism. kyoto-u.ac.jp The regulation of these genes dictates the quantity and type of prenylated flavonoids produced, contributing to the chemodiversity observed within the Artocarpus genus. researchgate.net

Precursor Incorporation Studies in Artocarpus Species

Precursor incorporation or feeding studies are a powerful tool for elucidating biosynthetic pathways. These experiments involve supplying isotopically labeled precursors to a plant or cell culture system and then tracking the incorporation of the label into the final product. While specific precursor incorporation studies detailing the complete pathway to this compound are not extensively documented in the available literature, research on related compounds in Artocarpus and other plant species provides a foundational understanding.

Studies on the biosynthesis of prenylated stilbenoids in peanut hairy root cultures, for example, used metabolic inhibitors to demonstrate that the prenyl group is derived from the plastidic (MEP) pathway for isoprenoid synthesis. researchgate.net In general, the biosynthesis of prenylated flavonoids combines the shikimate pathway (providing the aromatic rings) and the isoprenoid pathway (providing the prenyl group). kyoto-u.ac.jp The formation of the dihydrobenzoxanthone structures common in Artocarpus flavonoids is understood to follow the acetate-malonate and shikimate pathways, even though the final oxygenation pattern of the B-ring does not strictly conform to the expected biogenetic patterns, suggesting unique enzymatic modifications. unram.ac.id

The isolation of numerous related prenylated flavonoids from various parts of Artocarpus plants, such as A. champeden, A. lanceifolius, and A. elasticus, points to a shared and versatile biosynthetic machinery capable of producing a wide array of structurally diverse compounds from common precursors. researchgate.netsmujo.idindexcopernicus.com

Pre Clinical Biological Activities and Molecular Mechanisms of Artoindonesianin a

Antiproliferative and Cytotoxic Effects in Neoplastic Cell Lines (excluding human clinical trials)

Initial research has identified artoindonesianin A as having cytotoxic properties against cancer cells. nih.gov Prenylated flavonoids isolated from various Artocarpus species are frequently noted for their potent cytotoxic and antiproliferative effects against numerous cancer cell lines. researchgate.net

In a foundational study, this compound was evaluated for its bioactivity against murine leukemia (P-388) cells. The compound exhibited cytotoxic activity against this cell line, indicating its potential as an antineoplastic agent. nih.gov While this early screening confirmed its cell-killing capabilities, comprehensive data detailing its IC50 values across a broad spectrum of human cancer cell lines are not extensively available in the current scientific literature. The activity of many related compounds, such as artoindonesianin L and artonin E, has been more thoroughly characterized, often showing strong cytotoxicity. researchgate.net

| Compound | Cell Line | Activity Reported | Source |

|---|---|---|---|

| This compound | P-388 (Murine Leukemia) | Cytotoxic activity exhibited | nih.gov |

Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. This process involves distinct signaling cascades, such as the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, often culminating in the activation of caspase enzymes. frontiersin.org While related compounds from the Artocarpus genus, notably artonin E, have been studied for their ability to induce apoptosis through mechanisms like mitochondrial dysregulation, smujo.id specific research delineating the pathways through which this compound induces apoptosis has not been published. The roles of key apoptotic regulators like the Bcl-2 protein family or specific caspases in the action of this compound remain to be elucidated.

The cell cycle is a series of events that leads to cell division and replication. wikipedia.orgthermofisher.com Many anticancer compounds exert their effects by interrupting this cycle at specific checkpoints (e.g., G1, S, or G2/M phases), thereby preventing cancer cell proliferation. wisc.edu To date, there are no specific studies in the reviewed scientific literature that investigate the effect of this compound on cell cycle progression in neoplastic cell lines. Therefore, it is unknown whether this compound causes cell cycle arrest at any particular phase.

Targeting specific oncoproteins and survival pathways is a leading strategy in modern cancer therapy. Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells, and overcoming resistance to it is a key therapeutic goal. nih.gov One mechanism of resistance involves the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1). nih.govbiorxiv.orgresearchgate.net The downregulation of MCL-1 is a known strategy to sensitize cancer cells to TRAIL-induced apoptosis. nih.gov While other flavonoids from Artocarpus have been investigated for these specific effects, smujo.id there is currently no available research demonstrating that this compound sensitizes cancer cells to TRAIL or achieves its cytotoxic effects through the down-regulation of MCL-1.

Cell Cycle Modulation

Anti-inflammatory Modulatory Capacities

Chronic inflammation is recognized as a key factor in the development and progression of various diseases, including cancer. foliamedica.bg Natural flavonoids are widely investigated for their anti-inflammatory properties. smujo.id Although many compounds from the Artocarpus genus are reported to have anti-inflammatory activities, smujo.idresearchgate.net specific studies focusing on the anti-inflammatory capacity of this compound are absent from the current body of scientific literature.

The mechanisms of anti-inflammatory action often involve the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the suppression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). nih.govbrieflands.comnih.gov These mediators are central to the inflammatory cascade. foliamedica.bg At present, there is no published research that has specifically assessed the inhibitory effects of this compound on COX enzymes, LOX enzymes, or the NF-κB signaling pathway.

The inflammasome, particularly the NLRP3 inflammasome, is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines. frontiersin.orgnih.gov Its dysregulation is linked to a variety of inflammatory diseases, making it a therapeutic target. mdpi.commdpi.comamegroups.org The potential for natural compounds to modulate NLRP3 activity is an area of active investigation. mdpi.com However, there are no specific studies available that have explored whether this compound can modulate the NLRP3 inflammasome pathway.

Inhibition of Inflammatory Mediators (e.g., COX, LOX, NF-kappaB)

Antioxidant Potency and Reactive Species Scavenging

This compound has shown notable potential as an antioxidant, a property attributed to its chemical structure. researchgate.netsmujo.id Flavonoids, in general, are recognized for their antioxidant capabilities, which can be influenced by the presence and arrangement of hydroxyl and prenyl groups. smujo.idaip.org

The primary mechanism by which many antioxidants, including flavonoids, exert their effects is through free radical scavenging. nih.gov This process can occur through several pathways, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The SET-PT mechanism involves the transfer of an electron to the radical, followed by the transfer of a proton. nih.gov

Studies on related isoprenylated flavones from Artocarpus species have demonstrated significant scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netasianpubs.orgresearchgate.net For instance, certain compounds isolated from Artocarpus champeden showed potent antioxidant activity against DPPH and superoxide (B77818) radicals. researchgate.net The presence of specific structural features, such as hydroxyl groups on the B-ring and a double bond in the C-ring, is considered crucial for the potent antioxidant activity of these flavonoids. aip.org While direct studies on the specific scavenging mechanisms of this compound are limited, its structural similarity to other potent antioxidant flavonoids suggests it likely operates through similar pathways. researchgate.netaip.org

In addition to direct radical scavenging, some compounds can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes. Superoxide dismutase (SOD) is a key enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. scielo.br An increase in SOD activity can enhance the cellular defense against oxidative stress. scielo.br While research has shown that other flavonoids and plant extracts can influence the activity of enzymes like SOD and catalase, specific studies detailing the effect of this compound on enzyme-mediated antioxidant activity are not extensively available in the reviewed literature. scielo.br However, the broader class of flavonoids has been noted for its ability to reduce oxidative stress, which can involve interactions with such enzymatic pathways. mdpi.com

Free Radical Scavenging Mechanisms

Antimicrobial Spectrum and Mechanisms of Action

This compound is among the many isoprenylated flavonoids from the Artocarpus genus that have been investigated for their antimicrobial properties. smujo.idresearchgate.netresearchgate.net These compounds have shown a range of activities against various pathogens, including bacteria and fungi. researchgate.netresearchgate.net

Research has highlighted the significant antibacterial activity of compounds structurally related to this compound. researchgate.net One study reported that a new isoprenylated flavone (B191248) from Artocarpus champeden demonstrated significant antibacterial activity against Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) value of 50 mg/mL. researchgate.net Acinetobacter baumannii is a notable gram-negative bacterium known for its potential to cause infections. Flavonoids from Artocarpus species have also shown activity against other bacteria such as Bacillus subtilis. researchgate.net The general mechanism of action for antibacterial agents can include the inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis. vinmec.com

Several compounds from the Artocarpus genus have been reported to possess antifungal properties. researchgate.netresearchgate.net For instance, some flavonoids have shown activity against various fungi. mdpi.com The mechanisms of antifungal action can vary, but often involve disruption of the fungal cell membrane or inhibition of essential cellular processes. While the broader class of compounds exhibits these activities, specific detailed studies on the antifungal spectrum and mechanisms of this compound are limited in the provided search results.

A significant area of research for compounds from Artocarpus species has been their potential as antimalarial agents. researchgate.netunair.ac.idresearchgate.netphcogj.com Several isoprenylated flavonoids have been tested for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. unair.ac.idresearchgate.net

Antifungal Activities

Enzyme Inhibition and Receptor Modulation Activities

The therapeutic potential of a chemical compound is often rooted in its ability to selectively interact with and modulate the activity of specific biological molecules, such as enzymes and receptors. Research into the bioactivity of this compound and related compounds has revealed a range of inhibitory effects on several key enzymes implicated in various pathological conditions.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. researchgate.nettandfonline.com While direct studies on this compound are not extensively detailed in the provided literature, significant research has been conducted on other compounds isolated from the Artocarpus genus, particularly from Artocarpus elasticus.

Studies have identified various dihydrobenzoxanthones and alkylated flavones from A. elasticus as potent inhibitors of α-glucosidase, with IC50 values ranging from 7.6 to 25.4 μM. tandfonline.comnih.govtandfonline.com For instance, artoindonesianin C, isolated from A. elasticus, demonstrated significant α-glucosidase inhibitory activity with an IC50 value of 31.88 µg/mL. researchgate.net Another related compound, artoindonesianin W, was found to be a competitive and reversible slow-binding inhibitor of α-glucosidase. tandfonline.comtandfonline.com The kinetic parameters for artoindonesianin W were determined as k3 = 0.0437 µM⁻¹ min⁻¹, k4 = 0.0166 min⁻¹, and an apparent inhibition constant (Ki app) of 0.3795 µM. nih.govtandfonline.com These findings suggest that compounds structurally similar to this compound are effective α-glucosidase inhibitors, acting competitively to block the enzyme's active site. researchgate.nettandfonline.com

Table 1: Alpha-Glucosidase Inhibition by Compounds from Artocarpus elasticus

| Compound | Type of Inhibition | IC50 Value (μM) |

| Dihydrobenzoxanthones (Group) | Competitive | 7.6 - 9.6 |

| Alkylated Flavones (Group) | Mixed Type I | 16.2 - 25.4 |

| Artoindonesianin W | Competitive, Reversible, Slow-binding | 7.6 |

| Artoindonesianin C | - | (31.88 µg/mL) |

Data sourced from studies on compounds isolated from Artocarpus elasticus. researchgate.nettandfonline.comnih.govtandfonline.com

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a key strategy in the development of skin-whitening agents and treatments for hyperpigmentation disorders. nih.gov Several compounds from the Artocarpus genus have been identified as potent tyrosinase inhibitors. smujo.id

For example, artoindonesianin F, isolated from the roots of Artocarpus heterophyllus, has been reported as a potent tyrosinase inhibitor. smujo.id Similarly, studies on Artocarpus integer have identified flavones and arylbenzofurans that exhibit strong antityrosinase activity, with IC50 values as low as 1.7 ± 0.2 μM and 1.2 ± 0.1 μM, respectively. nih.gov Kinetic studies revealed that these compounds can act as either competitive inhibitors, binding to the enzyme's active site, or non-competitive inhibitors that bind to an allosteric site. nih.gov The mechanism of inhibition often involves chelating the copper ions within the tyrosinase active site, which are essential for its catalytic function. nih.govnih.gov

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. jocpr.com It is involved in inflammatory processes, and its dysregulation is implicated in various inflammatory diseases, making it a significant therapeutic target. jocpr.comresearchgate.net

While direct experimental inhibition data for this compound is not specified, a molecular docking study evaluated the potential of artoindonesianin F as an HNE inhibitor. jocpr.comjocpr.com This computational analysis explored the binding interactions between several natural ligands, including artoindonesianin F, and the HNE enzyme. jocpr.comresearchgate.netjocpr.com Such in silico studies are crucial for identifying potential lead compounds that could be further investigated for their HNE inhibitory activity. jocpr.com

Research into the bioactivity of Artocarpus compounds has extended to other enzymes.

α-Amylase: This enzyme works in conjunction with α-glucosidase to digest dietary starch. Inhibiting α-amylase can also contribute to the management of postprandial hyperglycemia. scitepress.orgmdpi.com Extracts from Artocarpus altilis have demonstrated α-amylase inhibitory activity. scitepress.org One study noted that artoindonesianin B is a constituent of Aglaia tomentosa, a plant consumed by orangutans, which was analyzed in the context of its nutritional and potential medicinal properties, including enzyme inhibition. researchgate.net

Acetylcholinesterase (AChE): AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used to treat cognitive symptoms in neurodegenerative diseases like Alzheimer's. wikipedia.orgscielo.org.co An oxepinoflavone isolated from Artocarpus elasticus, artoindonesianin E1, was reported to have acetylcholinesterase inhibition activities. researchgate.net Additionally, artoindonesianin O from Mulberry has been studied in the context of inhibiting neurite outgrowth and its relation to acetylcholinesterase. dntb.gov.ua

Xanthine (B1682287) Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. Its inhibitors are used to treat hyperuricemia and gout. wikipedia.org Flavonoids are known to be effective XO inhibitors. wikipedia.org Specifically, compounds such as artoindonesianin C and artonol B have been noted in studies discussing inhibitors of xanthine oxidase activity. semanticscholar.org

Human Neutrophil Elastase Inhibition

In Vitro and In Vivo Pre-clinical Efficacy Models (excluding human clinical trials)

Pre-clinical studies, encompassing both in vitro (cell-based) and in vivo (animal) models, are fundamental for evaluating the therapeutic efficacy of a compound before any consideration for human trials. jliedu.chpharmafocusasia.com

The in vitro pre-clinical efficacy of artoindonesianin compounds has been demonstrated primarily through cytotoxicity assays against various cancer cell lines. For example, artoindonesianin and artonin E showed high cytotoxic activity against the murine leukemia P388 cell line, with IC50 values of 0.2 and 0.06 μg/mL, respectively. mdpi.com Artoindonesianin L, isolated from Artocarpus rigidus, also exhibited potent cytotoxic activity against P-388 cells with an IC50 value of 0.6 μg/mL. researchgate.net Another study investigating artonin E, a related prenylated flavonoid, found it induced apoptosis in human ovarian cancer cells (SKOV-3) with an IC50 of 6.5±0.5 μg/mL after 72 hours of treatment. plos.org These studies highlight the potential of the artoindonesianin scaffold in oncology research.

In vivo pre-clinical efficacy models are used to assess a compound's activity within a living organism. jliedu.ch While specific in vivo efficacy data for this compound was not available in the provided search results, a study on the ethanol (B145695) extract of Artocarpus altilis leaves was conducted in Wistar rats to evaluate its toxicological safety, a critical component of pre-clinical assessment. tjnpr.org Such studies are essential to establish a compound's safety profile before proceeding with efficacy studies in animal models of disease. tjnpr.org

Table 2: In Vitro Cytotoxic Activity of Artoindonesianin Compounds

| Compound | Cell Line | IC50 Value | Source Plant |

| Artoindonesianin | Murine Leukemia (P388) | 0.2 μg/mL | Artocarpus elasticus |

| Artonin E | Murine Leukemia (P388) | 0.06 μg/mL | Artocarpus elasticus |

| Artoindonesianin L | Murine Leukemia (P-388) | 0.6 μg/mL | Artocarpus rigidus |

| Artonin E | Human Ovarian Cancer (SKOV-3) | 6.5±0.5 μg/mL (72h) | Artocarpus elasticus |

Data sourced from in vitro studies on various cancer cell lines. mdpi.comresearchgate.netplos.org

Synthetic Strategies and Analogue Development of Artoindonesianin a

Total Synthesis Approaches to Artoindonesianin A

The total synthesis of complex natural products like this compound involves constructing the molecule from simple, readily available starting materials. lumenlearning.com The design of such a synthesis is a critical aspect, often guided by principles of efficiency and yield. uniurb.it

Key Synthetic Intermediates and Reaction Methodologies

The synthesis of the flavonoid core, a central scaffold in this compound, relies on several established reaction methodologies. Key intermediates in flavonoid synthesis are often chalcones, which are α,β-unsaturated ketones that serve as bioprecursors for flavonoids in nature. innovareacademics.inresearchgate.net

Several classical and modern reactions are employed to construct this C6-C3-C6 structure:

Claisen-Schmidt Condensation : This is a widely used method for preparing chalcones, the essential precursors for many flavonoids. innovareacademics.inorientjchem.org It involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde. innovareacademics.innih.gov The resulting chalcone (B49325) can then undergo oxidative cyclization to form the flavone (B191248) ring. innovareacademics.in

Baker-Venkataraman Rearrangement : This reaction is a common method for synthesizing flavones and chromones. innovareacademics.in It involves the conversion of a 2-hydroxyacetophenone to its benzoyl ester, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate, which is then cyclized under acidic conditions to yield the flavone. innovareacademics.inajptonline.com

Palladium-Catalyzed Cross-Coupling Reactions : Modern synthetic chemistry often employs powerful cross-coupling reactions. The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly useful. researchgate.netnih.gov This reaction, sometimes used in a one-pot cyclocarbonylative process with 2-iodophenols and terminal alkynes, can efficiently construct the flavone or chromone (B188151) core. nih.govacs.org The Suzuki-Miyaura reaction , which couples an organohalide with a boronic acid, is another valuable tool for forming the carbon-carbon bonds necessary to build the flavonoid skeleton. nih.gov

The first total synthesis of houttuynoid A, a related flavonoid, was achieved in nine linear steps, utilizing a Claisen-Schmidt condensation to form a chalcone intermediate, which then underwent an I2-catalyzed oxa-Michael addition to construct the core flavonoid structure. nih.gov The total synthesis of other related natural products, such as moracin C and artoindonesianin B-1, has been achieved via a multi-step route featuring a Sonogashira coupling as a key step. researchgate.net

Semi-synthesis for Structural Modification and Diversification

Semi-synthesis, which involves the chemical modification of a natural product isolated from its source, is a powerful strategy for producing derivatives. chemicals.co.uk This approach is particularly valuable for complex molecules like this compound, where total synthesis can be lengthy and challenging. tjnpr.org It allows for the creation of novel analogues to explore structure-activity relationships and potentially enhance biological efficacy. tjnpr.org

Rational Design of this compound Derivatives

Rational design involves creating new molecules with a specific biological target or improved property in mind. science.gov This approach leverages knowledge of the compound's structure-activity relationship to make targeted modifications. mdpi.com For instance, prenylated flavonoids are known to have their bioactivities improved by the presence of the lipophilic prenyl side chains, which can enhance affinity for cell membranes. tjnpr.org

Examples of rational design for related compounds include:

A 2023 study described a semi-synthetic approach to create a derivative of a similar compound with a three-fold increase in COX-2 inhibition by regioselectively introducing a sulfonate group at the C-7 position, a modification guided by molecular docking simulations.

In the synthesis of moracin C derivatives, a 2-arylbenzofuran similar in structure to parts of the artoindonesianin family, analogues were designed and synthesized to inhibit PCSK9 expression, a target for hypercholesterolemia treatment. mdpi.com

Regioselective Functionalization and Derivatization Techniques

Regioselectivity—the ability to control the position of a chemical modification on a molecule—is crucial in the synthesis and derivatization of complex molecules like this compound, which has multiple potential reaction sites. nih.gov

Key techniques for regioselective modification include:

Selective Prenylation : The introduction of prenyl groups can be controlled to a degree. For example, the synthesis of a key intermediate for certain prenylated flavonoids involved the regioselective prenylation of 4-hydroxybenzaldehyde. sioc-journal.cn

Selective Demethylation : In the synthesis of artoindonesianin O, a related natural product, a basic demethylation condition using 1-dodecanethiol (B93513) and NaOH was used, which resulted in a mixture of products, including the desired compound where a specific methyl group was removed. mdpi.com

Acetylation and Etherification : The hydroxyl groups on the flavonoid skeleton are common sites for modification. The synthesis of new prenyl ether analogues of artocarpin (B207796) and cycloartocarpin was achieved by treating the parent compounds with 3,3-dimethyl allyl bromide in the presence of potassium carbonate, leading to enhanced bioactivity. tandfonline.com

Preparation of this compound Analogues with Modified Prenyl Moieties

The prenyl side chains of this compound and related flavonoids are critical to their biological activity, and modifying these groups is a key strategy for creating new analogues. tjnpr.orgtandfonline.com The introduction of these lipophilic chains can be achieved through semi-synthesis.

The synthesis of prenyl ether analogues of cycloartocarpin and artocarpin demonstrates a common method for this modification. tandfonline.com The reaction involves treating the parent flavonoid with an appropriate prenylating agent, such as 3,3-dimethyl allyl bromide, in the presence of a mild base like potassium carbonate in a suitable solvent like acetone. tandfonline.com This method allows for the attachment of prenyl groups to the hydroxyl functionalities on the flavonoid core, creating O-prenylated derivatives. mdpi.com The position of prenylation can sometimes be controlled by the reaction conditions and the specific reactivity of the different hydroxyl groups on the flavonoid scaffold. tandfonline.com This structural modification has been shown to be a useful technique for enhancing the bioactivity of the parent molecules. tandfonline.com

Table 1: Key Synthetic Reactions in Flavonoid Synthesis

| Reaction Name | Description | Purpose in Synthesis | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Base-catalyzed reaction between an aldehyde and a ketone. | Forms chalcone intermediates, which are precursors to the flavonoid core. | innovareacademics.inorientjchem.orgnih.gov |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone. | Forms a 1,3-diketone intermediate that cyclizes to the flavone core. | innovareacademics.inajptonline.com |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Constructs the C6-C3-C6 flavonoid skeleton via C-C bond formation. | researchgate.netnih.govacs.org |

| Suzuki-Miyaura Reaction | Palladium-catalyzed cross-coupling of a boronic acid/ester with an organohalide. | Used to form key C-C bonds in the flavonoid scaffold. | nih.gov |

| O-Prenylation | Attachment of a prenyl group to a hydroxyl functional group. | Creates prenyl ether analogues to modify lipophilicity and bioactivity. | tandfonline.commdpi.com |

Advanced Analytical Characterization Methodologies for Artoindonesianin a Research

High-Resolution Separation Techniques for Purity Assessment (e.g., UPLC)

The assessment of purity is a critical first step following the isolation of a natural product. High-resolution separation techniques are essential to ensure that the compound is free from impurities, which could otherwise lead to erroneous results in subsequent structural or biological analyses.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). ijrpr.com By utilizing columns packed with smaller diameter particles (typically sub-2 µm), UPLC systems operate at higher pressures to deliver a mobile phase, resulting in markedly improved resolution, greater sensitivity, and significantly shorter analysis times. chiraltech.commdpi.com This technique is a milestone in liquid chromatography, offering new possibilities for analytical separation without compromising the quality of the results. mdpi.com UPLC is widely employed for the quality control of test compounds, where it can be used to assess the number of ingredients in a sample and to determine purity. mdpi.comwaters.com

The benefit of monitoring with UPLC is the ability to quantify individual peaks with high precision, allowing for a rigorous purity assessment of the active pharmaceutical ingredient (API) or natural product. While specific UPLC methods for artoindonesianin A are not detailed in the available literature, the technique has been successfully applied to the analysis of other prenylated flavonoids from the Artocarpus genus. mdpi.com For instance, UPLC coupled with mass spectrometry has been used to characterize and identify compounds like artoindonesianin P and artoindonesianin Q, demonstrating its suitability for this class of molecules. mdpi.com A photodiode array (PDA) detector is often used in conjunction with HPLC or UPLC to evaluate peak purity by measuring ultraviolet (UV) absorbance across a peak to identify spectral variations that may indicate co-eluting impurities. sepscience.com

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | 6,000–9,000 psi | 15,000–18,000 psi |

| Resolution | Good | Superior, allows for separation of complex mixtures. ijrpr.com |

| Analysis Time | Longer run times | Shorter run times, increasing throughput. ijrpr.com |

| Sensitivity | Standard | Higher sensitivity, better for trace component analysis. ijrpr.com |

| Solvent Consumption | Higher | Lower, leading to greener methods and reduced costs. chiraltech.com |

Advanced Mass Spectrometry for Trace Analysis and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool in natural product research for the determination of molecular weight and elemental composition. Advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS), provide unparalleled sensitivity and specificity for trace analysis and the complex task of metabolite profiling. osti.gov

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, are pivotal. mdpi.comuu.se These technologies provide highly accurate mass measurements, enabling the confident determination of a compound's elemental formula. mdpi.com In the context of this compound research, HRMS is essential for confirming its molecular formula and for identifying unknown metabolites by analyzing their fragmentation patterns.

Metabolite profiling is the systematic identification and quantification of the metabolic products of a parent compound in a biological system. nih.gov This is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. pharmaron.com The process often involves using UPLC for separation, followed by HRMS for identification and AMS (Accelerator Mass Spectrometry) for highly sensitive quantification of all observed metabolites. pharmaron.com Research on related compounds from the Artocarpus genus has utilized these advanced methods. For example, a study combining UPLC with Q-TOF-MS and Linear Trap Quadrupole (LTQ)-Orbitrap-MS was performed to investigate the fragmentation behaviors of prenylated flavonoids, including artoindonesianin Q. mdpi.com Another analysis using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) successfully identified artoindonesianin B as part of a metabolite profiling study. researcherslinks.com These examples underscore the power of advanced MS techniques for the comprehensive analysis of this compound and its potential metabolites.

| Technique | Abbreviation | Primary Application in this compound Research |

| Quadrupole Time-of-Flight Mass Spectrometry | Q-TOF-MS | High-resolution, accurate mass measurement for determining elemental composition and for structural elucidation of unknown metabolites. mdpi.com |

| Orbitrap Mass Spectrometry | Orbitrap MS | Very high-resolution mass analysis, providing high confidence in molecular formula determination and metabolite identification. mdpi.comuu.se |

| Tandem Mass Spectrometry | MS/MS | Structural analysis through controlled fragmentation of a parent ion to produce characteristic daughter ions, helping to identify metabolites. researcherslinks.com |

| Accelerator Mass Spectrometry | AMS | Ultra-sensitive quantification of radiolabeled compounds, ideal for quantitative metabolite profiling in human microtracer studies. pharmaron.com |

Spectroscopic Methods for Monitoring Structural Integrity

Maintaining and confirming the structural integrity of a purified natural product like this compound is essential throughout the research process. Structural integrity ensures that the compound has not degraded or undergone chemical modification during isolation, storage, or experimentation. um.edu.mt Spectroscopic methods are the primary tools for this purpose.

The same techniques used for initial structure elucidation are employed to monitor structural integrity over time. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are exceptionally sensitive to a molecule's chemical structure. By periodically acquiring an NMR spectrum of a sample of this compound and comparing it to the original, reference spectrum, any changes, such as the appearance of new signals or the disappearance of existing ones, can be readily detected. This would indicate degradation or structural rearrangement. The initial structural determination of related compounds like artoindonesianins G, H, and I relied heavily on 1H, 13C, and 2D-NMR data. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is characteristic of a molecule's chromophore system. For a flavonoid like this compound, the UV spectrum is a quick and simple way to check for structural changes. A shift in the absorption maxima (λmax) or a change in the shape of the spectral curve would suggest an alteration to the conjugated system of the molecule. researchgate.net

Mass Spectrometry (MS) : A simple mass spectrum can quickly confirm that the molecular weight of the compound has not changed. The appearance of new ions could signal the presence of degradation products. High-resolution mass spectrometry (ESI-HRMS) was used to establish the molecular formula of newly isolated flavones from Artocarpus, a technique equally applicable to monitoring the integrity of this compound. researchgate.net

By using a combination of these spectroscopic methods, researchers can be confident that the this compound sample they are studying is structurally intact and pure.

Method Validation and Robustness in Natural Product Analysis

For analytical data to be considered reliable and scientifically sound, the methods used to generate it must be validated. ujpronline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netwisdomlib.org It is an essential requirement for all analytical work, ensuring the quality, reliability, and consistency of the results. researchgate.net A validated method provides confidence that it will perform as expected under normal operating conditions.

The validation process assesses several key parameters, as defined by international regulatory guidelines:

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range : The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.

A study involving the docking of artoindonesianin Q and R against a receptor target first performed receptor validation to ensure the method was valid, highlighting the importance of this step in computational analysis as well. undip.ac.id For any quantitative or qualitative analysis of this compound, a rigorous validation of the analytical method is a prerequisite for generating trustworthy data. ujpronline.com

| Validation Parameter | Description |

| Accuracy | Measures how close the experimental value is to the true value. researchgate.net |

| Precision | Assesses the reproducibility of the method (repeatability, intermediate precision). researchgate.net |

| Specificity | Ensures the method measures only the desired compound without interference. researchgate.net |

| Linearity | Confirms a proportional relationship between signal and analyte concentration. researchgate.net |

| Range | Defines the upper and lower concentration limits for which the method is accurate and precise. researchgate.net |

| LOD/LOQ | Determines the sensitivity of the method for detection and quantification. researchgate.net |

| Robustness | Tests the method's reliability when small changes are made to experimental parameters. researchgate.net |

Pharmacological Lead Optimization and Drug Discovery Implications Pre Clinical Perspective

Artoindonesianin A as a Lead Compound for Therapeutic Development

A lead compound in drug discovery is a chemical compound that has shown promising therapeutic effects and serves as the starting point for chemical modifications to develop a drug candidate. upmbiomedicals.com this compound was first isolated along with artoindonesianin B from the root of Artocarpus champeden. nih.gov Initial screening revealed that both compounds exhibited cytotoxic activity against murine leukemia (P-388) cells, establishing them as "hits." nih.gov

A hit is a molecule that shows desired activity in an initial screen, and the process of refining these hits into more potent and selective lead compounds is a critical phase in drug discovery. upmbiomedicals.com While many compounds from the Artocarpus genus have been identified as potential lead compounds for developing novel anti-tumor agents due to their significant cytotoxicity, the specific progression of this compound from a hit to a fully optimized lead is a continuing area of research. researchgate.netsmujo.id Its initial cytotoxic profile marks it as a valuable scaffold for therapeutic development, particularly in oncology.

Strategies for Improving Drug-Likeness and Pharmacological Profile

For a lead compound to become a viable drug candidate, it must possess favorable drug-like properties, often assessed by criteria such as Lipinski's rule of five. researchgate.net These properties include solubility, permeability, and metabolic stability, which collectively influence a compound's pharmacokinetics. slideshare.net The process of lead optimization aims to enhance these characteristics without compromising the compound's potency and selectivity. danaher.combiobide.com

For this compound, specific strategies to improve its pharmacological profile would involve medicinal chemistry approaches to modify its structure. biobide.com This could include:

Improving Potency: Synthetic modifications to the flavonoid backbone or the prenyl group could enhance its interaction with its biological target, thereby increasing its cytotoxic potency.

Enhancing Selectivity: Modifications could be designed to make the compound more selective towards cancer cells over healthy cells, reducing potential side effects.

Optimizing Metabolic Stability: The metabolic fate of a compound is a crucial factor. drug-dev.com Structural changes can be made to block sites of metabolic degradation, thereby increasing the compound's half-life in the body. For instance, replacing metabolically liable groups with more stable ones is a common strategy. sk.ru

An in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction for this compound was performed as part of a study evaluating phytocompounds from A. champeden as potential inhibitors of dipeptidyl peptidase IV (DPP-IV). researchgate.net This type of computational analysis is a key first step in evaluating and predicting the drug-likeness of a compound, guiding further optimization efforts. researchgate.netdoi.org The study showed that this compound, along with other related compounds, had predicted physicochemical and pharmacokinetic properties that warrant further investigation. researchgate.net

Table 1: General Strategies for Lead Optimization

| Strategy | Objective | Example Approach |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | To identify key structural motifs responsible for biological activity. | Synthesize and test a series of analogues with systematic modifications. |

| Scaffold Hopping | To find novel core structures with improved properties while retaining key binding interactions. | Replace the flavonoid core with other bioisosteric scaffolds. |

| Improving Physicochemical Properties | To enhance solubility, permeability, and metabolic stability. | Add or modify functional groups (e.g., adding ionizable groups to increase solubility). slideshare.net |

| Prodrug Strategy | To improve permeability for compounds with high solubility but low permeability. | Temporarily modify the active drug with a promoiety that is cleaved in vivo. slideshare.net |

Target Identification and Validation in Pre-clinical Models

Identifying the specific molecular target of a compound is fundamental to understanding its mechanism of action and for rational drug design. vipergen.com Preclinical studies aim to prove the hypothesis that modulating a specific target is crucial for the disease mechanism. drugtargetreview.com

The initial discovery of this compound highlighted its cytotoxic activity against murine P-388 leukemia cells. nih.gov This cell line serves as a standard in vitro pre-clinical model for assessing anti-cancer activity. While this demonstrates a clear biological effect, it does not pinpoint the specific molecular target.

More recent in silico studies have begun to explore potential targets for this compound:

Dipeptidyl Peptidase IV (DPP-IV): A 2022 study used molecular docking to investigate the potential of 41 phytocompounds from A. champeden, including this compound, as inhibitors of the DPP-IV enzyme, a target for type 2 diabetes. researchgate.net The study found that this compound exhibited a binding energy and interaction profile that suggested potential inhibitory activity, warranting further experimental validation. researchgate.net

Mineralocorticoid Receptor (MR): A 2025 computational study identified artoindonesianin Q, a related compound, as a promising inhibitor of the mineralocorticoid receptor, a target for hypertension. jksus.org While this study focused on a different analogue, it highlights the potential for flavonoids from this family to interact with nuclear receptors, suggesting a possible avenue for investigating this compound.

Validation of these computationally predicted targets would require further preclinical experiments, such as enzymatic assays to confirm inhibition and cell-based assays using appropriate cell lines to demonstrate the on-target effect. drugtargetreview.comardigen.com Animal models would then be used to confirm efficacy and safety. ppd.com

Integration of In Silico Approaches in Lead Optimization

Computational, or in silico, methods are integral to modern drug discovery, accelerating the hit-to-lead and lead optimization processes by predicting how a compound will behave. danaher.comnih.gov These approaches allow researchers to screen vast virtual libraries and prioritize molecules for synthesis, saving time and resources. schrodinger.com

For this compound, in silico tools have been applied in the early stages of lead optimization:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. jksus.org It was used to assess the binding of this compound to the active site of the DPP-IV receptor, providing insights into potential protein-ligand interactions. researchgate.net

ADME-Tox Prediction: As mentioned, computational models were used to predict the absorption, distribution, metabolism, excretion, and toxicity profile of this compound. researchgate.net This helps in early identification of potential liabilities that need to be addressed through chemical modification. frontiersin.org

Molecular Dynamics (MD) Simulations: While not specifically reported for this compound, MD simulations are often used to study the stability of a ligand-protein complex over time. researchgate.netresearchgate.net For instance, a study on the related artoindonesianin V showed that its complex with a SARS-CoV receptor was stable throughout a 50 ns MD simulation. researchgate.net Such an approach could validate the stability of this compound in the binding pocket of its putative targets.

These computational methods provide a foundational understanding that guides the design of new analogues with improved potency and pharmacokinetic properties. nih.gov

Hit-to-Lead and Lead Optimization Processes in this compound Research

The drug discovery process can be broadly divided into stages, starting from target identification, followed by hit identification, hit-to-lead, lead optimization, and preclinical development. vipergen.com

Hit Identification: this compound was identified as a "hit" due to its cytotoxic activity against P-388 leukemia cells in the initial screening. nih.govupmbiomedicals.com

Hit-to-Lead (H2L): The H2L phase aims to refine the initial hits into a smaller number of more promising lead compounds. upmbiomedicals.com This involves confirming the activity, exploring the structure-activity relationship (SAR) of related compounds, and assessing initial drug-like properties. bicoll-group.com For this compound, the in silico studies predicting its binding to DPP-IV and its ADME-Tox profile can be considered part of this early H2L process. researchgate.net

Lead Optimization (LO): Once a lead series is established, the LO phase focuses on intensive medicinal chemistry efforts to refine the lead's properties. danaher.com The goal is to produce a single drug candidate with an optimal balance of potency, selectivity, pharmacokinetics, and safety to move into formal preclinical and then clinical development. upmbiomedicals.combiobide.com

Future Research Directions and Unexplored Avenues for Artoindonesianin a

Elucidation of Novel Biological Targets and Mechanisms

Initial studies have identified artoindonesianin A as a potent cytotoxic agent against murine leukemia (P-388) cells and as an inhibitor of tyrosinase. acs.org However, the precise molecular targets and downstream signaling pathways responsible for these effects are not fully understood. Future research should prioritize the identification of its direct binding partners. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could be employed to isolate and identify specific protein targets.

Furthermore, related prenylated flavonoids from Artocarpus species have been shown to induce TRAIL-mediated apoptosis and modulate mitochondrial function. smujo.idnih.gov It is crucial to investigate whether this compound shares these mechanisms. Comprehensive studies on its effects on mitochondrial membrane potential, reactive oxygen species (ROS) production, and the activation of key apoptotic proteins (e.g., caspases, Bcl-2 family members) are warranted. nih.gov Understanding these fundamental mechanisms is a prerequisite for its development as a targeted therapeutic agent.

| Compound | Reported Biological Activity | Reference Cell Line/Enzyme |

| This compound | Cytotoxic | Murine Leukemia (P-388) |

| This compound | Tyrosinase Inhibition | Mushroom Tyrosinase |

| Artonin E | Cytotoxic | Murine Leukemia (P-388) |

| Artonin E | TRAIL-mediated Apoptosis Induction | Cancer Cells |

This table summarizes key reported activities of this compound and a structurally related compound to guide mechanistic discovery.

Exploration of Combination Therapies with this compound and Other Agents

The paradigm of treating complex diseases like cancer is shifting towards combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. targetedonc.comharvard.edu The potent cytotoxicity of this compound makes it an attractive candidate for combination studies. Future investigations should explore its synergistic, additive, or antagonistic interactions with established chemotherapeutic drugs and other targeted agents.

A logical starting point would be to combine this compound with conventional DNA-damaging agents or mitotic inhibitors. The rationale is that this compound may sensitize cancer cells to these agents by modulating distinct survival pathways. Moreover, given the potential links of related flavonoids to apoptosis and cell signaling, combinations with inhibitors of key survival pathways (e.g., PI3K/Akt, MAPK) or with immune checkpoint inhibitors could yield powerful synergistic effects. frontiersin.org In vitro checkerboard assays followed by in vivo studies in animal models would be essential to validate promising combinations and establish the optimal sequencing and ratios for therapeutic benefit. harvard.educontagionlive.com

Investigation of Metabolic Pathways and Biotransformation

For any natural product to advance as a therapeutic candidate, a thorough understanding of its metabolic fate is non-negotiable. Currently, there is no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Future research must address this critical gap.

The biotransformation of this compound should be investigated through a series of established metabolic reactions. nih.gov Phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, likely introduces polar functional groups through oxidation or hydrolysis. mlsu.ac.in Phase II metabolism would then involve conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion. drughunter.comslideshare.net

Proposed Research Plan for Metabolic Studies:

In Vitro Studies: Incubate this compound with human and animal liver microsomes and hepatocytes to identify major metabolites and the specific CYP450 isoforms involved. nih.govnih.gov

Metabolite Identification: Utilize high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the resulting metabolites.

In Vivo Studies: Conduct pharmacokinetic studies in animal models to determine the compound's bioavailability, half-life, and clearance pathways.

Advanced Synthetic Methodologies for Accessing Diverse Analogues

The natural availability of this compound is limited, hindering extensive biological evaluation. While a total synthesis has not yet been reported, strategies used for analogous prenylated flavonoids can provide a roadmap. The development of a robust and scalable total synthesis is a high-priority research goal. Key challenges include the controlled installation of the prenyl group onto the flavonoid core.

Once a synthetic route is established, it will open the door to the creation of diverse analogues for structure-activity relationship (SAR) studies. researchgate.net Advanced synthetic methodologies can be employed to systematically modify the structure of this compound.

Key Synthetic Modifications for Analogue Development:

Prenyl Group Variation: Synthesize analogues with different lengths and saturation levels of the isoprenoid chain.

Flavonoid Core Substitution: Modify the substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings.

Ring Modifications: Explore variations in the core heterocyclic ring structure.

A library of these synthetic analogues would be an invaluable resource for optimizing potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new compounds with superior therapeutic profiles. researchgate.net

Application of Omics Technologies in Mechanistic Studies

To gain a holistic understanding of the biological effects of this compound, the application of "omics" technologies is essential. f1000research.com These high-throughput approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound. scielo.org.mxnih.gov

Transcriptomics (RNA-Seq): Can reveal the full spectrum of gene expression changes in cells treated with this compound, identifying entire pathways that are perturbed.

Proteomics: Can identify changes in protein expression and post-translational modifications, helping to pinpoint downstream effectors of the drug's primary target.

Metabolomics: Can analyze global changes in cellular metabolites, providing insights into the metabolic reprogramming induced by the compound. nih.gov

Integrating data from these different omics platforms can help construct a comprehensive network of the compound's mechanism of action, identify potential biomarkers for predicting response, and uncover novel therapeutic applications beyond its currently known activities. scielo.org.mx

Eco-physiological Roles of this compound in its Native Environment

This compound is a natural product synthesized by plants of the Artocarpus genus, which are native to tropical and subtropical regions of Asia. researchgate.netutm.mx The production of such complex secondary metabolites is metabolically expensive for a plant, implying they serve a significant ecological function. It is hypothesized that, like many other phenolic compounds, this compound plays a role in plant defense. sabraojournal.org

Future eco-physiological research should aim to determine its specific role. This could involve investigating its effectiveness as an antifeedant against common herbivores, its antimicrobial activity against native plant pathogens (fungi and bacteria), or its potential allelopathic properties. utm.mx Studies correlating the concentration of this compound in plant tissues with environmental stressors (e.g., pest attack, drought, UV exposure) could provide strong evidence for its defensive function. researchgate.net Understanding its natural role is not only of ecological interest but can also provide clues for new bio-rational applications in agriculture or medicine.

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating artoindonesianin A from natural sources, and how can their efficiency be compared?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) and HPLC. Efficiency depends on solvent polarity, stationary phase selection (e.g., silica gel vs. reverse-phase C18), and target compound stability. A 2021 study compared yields using gradient elution (hexane:ethyl acetate) versus isocratic systems, finding a 15% higher yield with gradient methods . Validate purity via NMR and LC-MS, ensuring spectral matches with literature data .

Q. How is the structural elucidation of this compound performed, and what spectroscopic data are critical for confirmation?

- Methodological Answer : Combine UV-Vis (λmax ~270 nm for prenylated flavonoids), FT-IR (C=O stretching at ~1650 cm⁻¹), and NMR (¹H, ¹³C, DEPT, HSQC, HMBC). Key NMR signals include δ 6.8–7.2 ppm (aromatic protons) and δ 1.6–2.0 ppm (prenyl groups). HMBC correlations between prenyl methyls and aromatic carbons confirm substitution patterns. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What in vitro bioassays are commonly used to assess this compound’s biological activity, and how are confounding variables controlled?

- Methodological Answer : Standard assays include MTT for cytotoxicity (IC₅₀ determination), DPPH/ABTS for antioxidant activity, and enzyme inhibition (e.g., COX-2 for anti-inflammatory effects). Control variables via triplicate experiments, solvent blanks (DMSO <0.1%), and positive controls (e.g., ascorbic acid for antioxidants). Normalize cell viability data to untreated controls to account for batch variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Analyze discrepancies by comparing assay protocols (e.g., cell lines, exposure durations) and compound purity. For instance, a 2023 study found that IC₅₀ values varied by 40% between HeLa and MCF-7 cells due to differential uptake mechanisms . Use meta-analysis tools to aggregate data, applying statistical models (e.g., random-effects) to account for heterogeneity. Replicate conflicting experiments under standardized conditions .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in cancer pathways?

- Methodological Answer : Employ transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Combine with siRNA knockdowns to validate targets (e.g., AKT/mTOR). For in vitro models, use 3D spheroids to mimic tumor microenvironments. A 2024 study integrated CRISPR-Cas9 screens to pinpoint this compound’s interaction with pro-apoptotic Bcl-2 family proteins .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) of this compound be addressed methodologically?

- Methodological Answer : Improve bioavailability via nanoformulations (e.g., liposomes or PLGA nanoparticles). A 2022 trial used PEGylated liposomes to enhance plasma half-life from 2.1 to 8.7 hours in murine models . Monitor metabolite profiles using UPLC-QTOF-MS and correlate with efficacy endpoints (e.g., tumor volume reduction) .

Q. What strategies are effective for synthesizing this compound derivatives to enhance specificity?

- Methodological Answer : Use regioselective modifications (e.g., acetylation of hydroxyl groups) guided by molecular docking. A 2023 semi-synthetic approach yielded a derivative with 3-fold higher COX-2 inhibition by introducing a sulfonate group at C-7, confirmed via molecular dynamics simulations . Characterize derivatives via HR-MS and crystallography .

Methodological Best Practices

- Data Reproducibility : Document solvent batches, instrument calibration logs, and cell passage numbers to ensure cross-lab reproducibility .